An In-depth Technical Guide to the Synthesis and Characterization of Pyridoxine Dipalmitate
An In-depth Technical Guide to the Synthesis and Characterization of Pyridoxine Dipalmitate
Introduction: Bridging the Polarity Gap with a Lipophilic Vitamin B6 Derivative
Vitamin B6, a water-soluble vitamin essential for numerous metabolic processes, exists in several forms, with pyridoxine being a common vitamer used in supplementation and therapeutic applications.[1][2] Its inherent hydrophilicity, however, presents significant formulation challenges, particularly in lipid-based systems such as topical creams, ointments, and high-fat animal feeds. This limits its stability and bioavailability in specific applications. To overcome these limitations, pyridoxine dipalmitate, a lipophilic diester of pyridoxine, was developed.
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of pyridoxine dipalmitate (C38H67NO5, Mol. Wt. 617.9 g/mol ).[3] By esterifying the two primary hydroxyl groups of the pyridoxine molecule with palmitic acid, a 16-carbon saturated fatty acid, the resulting compound gains significant oil solubility and enhanced stability.[4][5] This transformation allows for superior skin penetration in cosmetic formulations and reduced leaching in applications like aquaculture feed.[4][6] This document serves as a detailed resource for researchers, chemists, and formulation scientists involved in the development and quality control of products containing this functional ingredient.
Part 1: Synthesis and Purification Workflow
The synthesis of pyridoxine dipalmitate is a two-step process involving the activation of palmitic acid followed by its esterification with pyridoxine. The causality behind this approach is rooted in the need to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating a nucleophilic attack from the hydroxyl groups of pyridoxine.
Step 1: Synthesis of Palmitoyl Chloride - The Activation Step
The synthesis begins with the conversion of palmitic acid to its more reactive acid chloride derivative, palmitoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.
Experimental Protocol: Palmitoyl Chloride Synthesis [6]
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Setup: To a three-necked flask equipped with a reflux condenser and a gas absorption trap (to neutralize HCl and SO₂), add 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene (as a solvent).
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Reaction: Gradually heat the mixture. As the temperature approaches 80-85°C, the palmitic acid will melt, and the reaction will commence.
-
Reflux: Maintain the reaction at reflux for approximately 2 hours to ensure complete conversion.
-
Isolation: After the reflux period, remove the excess thionyl chloride and benzene via vacuum distillation. The resulting product is palmitoyl chloride, a colorless liquid.
Step 2: Esterification - Formation of Pyridoxine Dipalmitate
This step involves the Schotten-Baumann reaction, where the hydroxyl groups of pyridoxine act as nucleophiles, attacking the electrophilic carbonyl carbon of the newly synthesized palmitoyl chloride. The reaction is performed in a biphasic system (chloroform/water) with a base to neutralize the hydrochloric acid generated during the reaction, driving it to completion.
Experimental Protocol: Pyridoxine Dipalmitate Synthesis [6]
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Reactant Preparation: In a three-necked flask, dissolve 4.2g of pyridoxine in 50mL of water. To this, add 11g of anhydrous sodium carbonate (as the base) and 100mL of chloroform.
-
Palmitoyl Chloride Addition: Prepare a solution of 15g of palmitoyl chloride in 15mL of chloroform. Using a constant pressure dropping funnel, add this solution dropwise to the pyridoxine mixture over the course of 1 hour. The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the mixture to react at room temperature for approximately 20 hours with continuous stirring.
-
Workup & Purification: a. After the reaction is complete, add an additional 70mL of chloroform and transfer the mixture to a separatory funnel. b. Allow the layers to separate. Collect the lower organic (chloroform) layer. c. Wash the organic layer sequentially with 1% hydrochloric acid (to remove any unreacted pyridoxine and excess base) and then several times with water until the washings are neutral. d. Dry the organic layer over anhydrous sodium sulfate to remove residual water. e. Distill off the chloroform under reduced pressure to obtain the crude pyridoxine dipalmitate. The crude product typically has a melting point of 81-85°C.[6]
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Recrystallization: For higher purity, recrystallize the crude product from 95% ethanol. This yields a white, crystalline product with a refined melting point of 87-91°C.[5][6]
Part 2: Physicochemical Properties and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized pyridoxine dipalmitate. This self-validating system ensures that the final product meets the required specifications for its intended application.
Physicochemical Data Summary
The key physical and chemical properties of pyridoxine dipalmitate are summarized below for quick reference.
| Property | Value | Reference(s) |
| Appearance | White or similar white crystal/crystalline powder | [4] |
| Molecular Formula | C₃₈H₆₇NO₅ | [3] |
| Molecular Weight | 617.9 g/mol | [3] |
| Melting Point | 87-91°C (recrystallized) | [5] |
| Solubility | Easily soluble in oil, slightly in hot ethanol, insoluble in water | [4] |
| IUPAC Name | (5-hydroxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl)methyl hexadecanoate | [3] |
Experimental Protocols for Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify key functional groups and confirm the esterification.
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Methodology: A small amount of the sample is mixed with KBr powder and pressed into a disc. The infrared spectrum is then recorded.
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Expected Key Peaks:
-
~1740 cm⁻¹: A strong C=O stretching vibration, characteristic of the newly formed ester groups. This is a critical peak confirming the reaction.
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~3300-3400 cm⁻¹: A broad O-H stretching band, corresponding to the remaining phenolic hydroxyl group at position 3 of the pyridine ring.
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~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the long aliphatic palmitate chains.
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~1200-1300 cm⁻¹: C-O stretching vibration of the ester linkage.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To provide definitive structural confirmation of the molecule.
-
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Signals:
-
A singlet proton signal for the aromatic pyridine ring.
-
A singlet for the methyl group protons attached to the pyridine ring.
-
Two distinct singlets for the two methylene (-CH₂-) groups at positions 4 and 5, now part of the ester linkages (-CH₂-O-C=O).
-
Multiple signals in the aliphatic region (~0.8-2.5 ppm), including a triplet for the terminal methyl groups of the palmitate chains and multiplets for the numerous methylene groups.
-
-
Expected ¹³C NMR Signals:
-
Signals corresponding to the carbons of the pyridine ring.
-
Two signals in the ester carbonyl region (~170 ppm).
-
Multiple signals for the carbons of the two long palmitate chains.
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Methodology: The sample is analyzed using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and employing a soft ionization technique like Electrospray Ionization (ESI).
-
Expected Result: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 618.9. This provides strong evidence that the target molecule has been successfully synthesized.
4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final product and quantify it in formulations.
-
Methodology: A reversed-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.
-
Detection: UV detector set at the λmax of the pyridoxine chromophore, typically around 280-290 nm.[8]
-
Purity Assessment: A pure sample should yield a single, sharp peak at a specific retention time. The peak area percentage is used to calculate the purity.
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Part 3: Field-Proven Insights and Applications
The unique lipophilic nature of pyridoxine dipalmitate makes it a highly versatile and stable form of Vitamin B6, leading to its adoption in several industries.
Cosmetics and Dermatology
In skincare, pyridoxine dipalmitate functions as a multi-purpose active ingredient. Its oil solubility ensures good compatibility with the skin's lipid barrier, allowing for enhanced absorption compared to its water-soluble parent.[4][6] It is widely used in creams, emulsions, and hair care products.[4]
-
Anti-Acne and Seborrhea Control: It retains the physiological functions of Vitamin B6, which plays a role in amino acid and lipid metabolism. This helps in managing skin conditions like acne, seborrheic eczema, and general skin inflammation.[4][10]
-
Skin Conditioning: It acts as a skin-conditioning agent, preventing skin roughness and improving overall texture.[4][5]
-
Stability in Formulation: As an ester, it is more stable against oxidation and heat compared to pyridoxine, making it a robust choice for complex cosmetic formulations. It is typically incorporated into the oil phase and heated to 80°C during cream production.[10]
-
Usage Levels: The recommended concentration in cosmetic products generally ranges from 0.5% to 2.0%.[4]
Pharmaceuticals and Drug Development
Pyridoxine dipalmitate can be considered a prodrug of Vitamin B6. Its lipophilic character can be leveraged in designing specialized drug delivery systems, such as lipid nanoparticles or topical formulations, to target specific tissues or enhance bioavailability. It delivers the therapeutic benefits of pyridoxine, which is used to treat conditions ranging from peripheral neuropathy to certain types of anemia and seizures in infants.[11]
Aquaculture
In aquaculture feed, the water solubility of traditional Vitamin B6 (pyridoxine HCl) is a significant drawback, as it can leach into the water, reducing the amount ingested by the fish and contributing to nutrient pollution. Pyridoxine dipalmitate's insolubility in water makes it a superior alternative. It remains stable within the high-fat feed pellets, ensuring better delivery of this essential nutrient to the fish and reducing environmental impact and feed cost.[6]
Conclusion
Pyridoxine dipalmitate stands as an exemplary case of targeted chemical modification to enhance the utility of a vital nutrient. The synthesis, while straightforward, requires careful control of reaction conditions and a thorough purification process to yield a high-purity product. The subsequent characterization using a suite of orthogonal analytical techniques—FTIR, NMR, MS, and HPLC—is non-negotiable for ensuring the structural integrity and quality required for its application in the cosmetic, pharmaceutical, and aquaculture industries. This guide provides the fundamental framework and field-proven insights for scientists and researchers working with this valuable lipophilic derivative of Vitamin B6.
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Dr.Oracle. (2025, February 23). What are the uses of pyridoxine (Vitamin B6)?. Retrieved from [Link]
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Elsadig, A., et al. (n.d.). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Retrieved from [Link]
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